Tmsx C-11

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Tmsx C-11 involves the methylation of its demethyl precursor using [11C]methyl iodide or [11C]methyl triflate. The process typically includes the following steps :

Preparation of the Demethyl Precursor: The demethyl precursor is synthesized through a series of organic reactions, including alkylation and esterification.

Radiolabeling: The demethyl precursor is then methylated using [11C]methyl iodide or [11C]methyl triflate under controlled conditions to produce this compound.

Purification: The final product is purified using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, with stringent quality control measures to ensure the safety and efficacy of the radiolabeled compound .

Análisis De Reacciones Químicas

Types of Reactions

Tmsx C-11 primarily undergoes binding reactions with adenosine A2A receptors. It does not typically participate in oxidation, reduction, or substitution reactions under physiological conditions .

Common Reagents and Conditions

The synthesis of this compound involves reagents such as [11C]methyl iodide or [11C]methyl triflate for the radiolabeling step. The reactions are carried out under controlled temperature and pressure conditions to ensure the stability of the radiolabeled compound .

Major Products Formed

The major product formed from the synthesis of this compound is the radiolabeled compound itself, which is used for PET imaging. No significant by-products are typically formed under the optimized reaction conditions .

Aplicaciones Científicas De Investigación

Parkinson's Disease

One of the primary applications of Tmsx C-11 is in studying Parkinson's disease (PD). Research has demonstrated that [^11C]TMSX PET imaging can effectively visualize changes in adenosine A2A receptor binding in the brains of PD patients. Studies indicate that there is a significant reduction in A2A receptor availability in the putamen contralateral to the clinically affected side during the early stages of PD. This reduction is followed by an increase post-dopaminergic treatment, highlighting the dynamic role of adenosine receptors in dopaminergic pathways and their potential as therapeutic targets .

Multiple Sclerosis

In multiple sclerosis (MS), this compound has been used to assess changes in A2A receptor expression associated with neuroinflammatory processes. PET imaging studies have shown an upregulation of A2A receptors in areas of inflammation and tissue damage within the central nervous system. This suggests a role for A2A receptors in modulating inflammatory responses, making them a potential target for therapeutic intervention .

Kinetic Modeling and Input Function Acquisition

Recent advancements using this compound include developing non-invasive methods for extracting reference regions and acquiring population-based arterial input functions for dynamic PET analyses. These methodologies improve the accuracy and feasibility of PET imaging by reducing reliance on invasive blood sampling techniques, thereby enhancing patient comfort and data reliability .

Test-Retest Variability Studies

Research has assessed the test-retest variability of cerebral A2A receptor quantification using this compound. Results indicate that the binding reproducibility is sufficient for measuring changes in A2A receptor levels over time, which is crucial for longitudinal studies assessing disease progression or treatment efficacy .

Pharmacological Investigations

The use of this compound extends into pharmacological studies where it aids in evaluating the effects of adenosine A2A receptor antagonists being developed for treating PD. By quantifying receptor availability before and after drug administration, researchers can gain insights into drug efficacy and mechanisms of action .

Data Summary Table

Case Studies

- Parkinson's Disease Case Study : In a study involving drug-naïve PD patients, researchers utilized this compound to measure A2A receptor binding. The findings indicated significant asymmetry between affected and unaffected brain regions, providing insights into disease pathology and potential treatment outcomes .

- Multiple Sclerosis Case Study : Another investigation focused on MS patients revealed increased A2A receptor binding in inflamed regions, suggesting that targeting these receptors could be beneficial for managing neuroinflammation associated with MS .

Mecanismo De Acción

Tmsx C-11 exerts its effects by selectively binding to adenosine A2A receptors. These receptors are positively coupled to adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels upon activation. The binding of this compound to these receptors allows for the visualization of receptor distribution and density using PET imaging .

Comparación Con Compuestos Similares

Tmsx C-11 is compared with other radioligands such as [11C]SA4503 and [11C]MPDX, which are used for mapping sigma1 and adenosine A1 receptors, respectively . The uniqueness of this compound lies in its high selectivity for adenosine A2A receptors, making it a valuable tool for studying these receptors in various physiological and pathological conditions .

List of Similar Compounds

[11C]SA4503: Used for mapping sigma1 receptors.

[11C]MPDX: Used for mapping adenosine A1 receptors.

[11C]KW-6002: Another radioligand for adenosine A2A receptors.

Propiedades

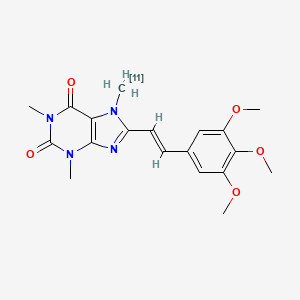

Fórmula molecular |

C19H22N4O5 |

|---|---|

Peso molecular |

385.4 g/mol |

Nombre IUPAC |

1,3-dimethyl-7-(111C)methyl-8-[(E)-2-(3,4,5-trimethoxyphenyl)ethenyl]purine-2,6-dione |

InChI |

InChI=1S/C19H22N4O5/c1-21-14(20-17-15(21)18(24)23(3)19(25)22(17)2)8-7-11-9-12(26-4)16(28-6)13(10-11)27-5/h7-10H,1-6H3/b8-7+/i1-1 |

Clave InChI |

KIAYWZXEAJWSGJ-NWHGENIKSA-N |

SMILES isomérico |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)/C=C/C3=CC(=C(C(=C3)OC)OC)OC)[11CH3] |

SMILES canónico |

CN1C(=NC2=C1C(=O)N(C(=O)N2C)C)C=CC3=CC(=C(C(=C3)OC)OC)OC |

Sinónimos |

(11C)KF18446 (11C)TMSX 7-methyl-(11C)-(E)-8-(3,4,5-trimethoxystyryl)-1,3,7-trimethylxanthine KF 18446 KF-18446 KF18446 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.